molecular formula C13H25NO B039424 N,N,N-Trimethyladamantan-1-aminium hydroxide CAS No. 53075-09-5

N,N,N-Trimethyladamantan-1-aminium hydroxide

Cat. No.: B039424
CAS No.: 53075-09-5
M. Wt: 211.34 g/mol
InChI Key: GNUJKXOGRSTACR-UHFFFAOYSA-M
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Description

N,N,N-Trimethyladamantan-1-aminium hydroxide is a quaternary ammonium compound of interest in advanced materials research, particularly in the role of a structure-directing agent (SDA) or template in the synthesis of zeolites and microporous materials. Its rigid, bulky adamantane structure is highly effective for creating specific pore architectures during hydrothermal synthesis. The compound is typically handled as a 25% w/w solution in water and requires specific storage conditions— refrigerated (0-10°C) , under an inert atmosphere, and in a corrosion-resistant container—due to its air-sensitive and heat-sensitive nature . As a strong organic base, it is also a reagent in various organic transformations. Researchers should note this material is corrosive , causing severe skin burns and eye damage, and requires appropriate personal protective equipment (PPE) during handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-adamantyl(trimethyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUJKXOGRSTACR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335104
Record name N,N,N-Trimethyl-1-adamantylammonium hydroxide
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Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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CAS No.

53075-09-5
Record name N,N,N-Trimethyl-1-adamantammonium hydroxide
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Record name Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name N,N,N-Trimethyl-1-adamantylammonium hydroxide
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Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Preparation Methods

Formation of the Precursor Salt

The precursor, N,N,N-trimethyladamantan-1-aminium salt, is synthesized via methylative quaternization of 1-adamantanamine. Dimethyl carbonate (DMC) serves as the methylating agent, replacing traditional reagents like dimethyl sulfate (DMS) due to its lower toxicity and higher selectivity. The reaction proceeds as follows:

1-Adamantanamine+3DMCDMFN,N,N-Trimethyladamantan-1-aminium salt+Byproducts\text{1-Adamantanamine} + 3\,\text{DMC} \xrightarrow{\text{DMF}} \text{N,N,N-Trimethyladamantan-1-aminium salt} + \text{Byproducts}

Key parameters influencing this step include:

  • Catalyst selection : N,N-Dimethylformamide (DMF) enhances reaction efficiency by stabilizing intermediates.

  • Molar ratio : A 1:8 ratio of 1-adamantanamine to DMC ensures complete methylation.

  • Temperature and time : Optimal conditions involve heating at 140°C for 5 hours.

Conversion to this compound

The precursor salt undergoes ion exchange with calcium hydroxide to yield the final product:

2N,N,N-Trimethyladamantan-1-aminium salt+Ca(OH)22N,N,N-Trimethyladamantan-1-aminium hydroxide+CaSalt2\,\text{N,N,N-Trimethyladamantan-1-aminium salt} + \text{Ca(OH)}_2 \rightarrow 2\,\text{this compound} + \text{CaSalt}

This step requires rigorous stirring and controlled pH to prevent decomposition. The hydroxide form is isolated via filtration or centrifugation to remove insoluble calcium salts.

Optimization of Reaction Conditions

Systematic optimization of the quaternization step has been critical to achieving high yields and reproducibility.

Catalyst Selection

Catalysts significantly impact methylation efficiency:

CatalystYield (%)Reaction Time (h)Temperature (°C)
DMF97.35140
None62.18160
TBAB78.46130

Table 1: Catalyst performance in methylative quaternization.

DMF outperforms tetrabutylammonium bromide (TBAB) and catalyst-free conditions by reducing activation energy and side reactions.

Molar Ratio of Reactants

Stoichiometric excess of DMC ensures complete methylation:

n(1-Ada) : n(DMC)Yield (%)
1:478.9
1:689.2
1:897.3

Table 2: Effect of reactant molar ratio on yield.

A 1:8 ratio maximizes yield without significant byproduct formation.

Temperature and Reaction Time

Elevated temperatures accelerate methylation but risk decomposition:

Temperature (°C)Time (h)Yield (%)
120885.6
140597.3
160391.8

Table 3: Temperature and time optimization.

A balance between kinetic efficiency and thermal stability is achieved at 140°C for 5 hours.

Comparative Analysis with Traditional Methods

Traditional methods using dimethyl sulfate (DMS) face limitations in safety and environmental impact:

ParameterDMC-Based MethodDMS-Based Method
Yield (%)97.389.5
ToxicityLowHigh
Byproduct ManagementSimpleComplex
Reaction Temperature140°C80°C

Table 4: Green synthesis vs. traditional methods.

The DMC route eliminates sulfuric acid byproducts and reduces occupational hazards.

Industrial Production Considerations

Scale-up challenges include heat transfer uniformity and catalyst recovery:

  • Reactor Design : Continuous-flow systems mitigate temperature gradients and improve mixing.

  • Catalyst Recycling : DMF can be distilled and reused, reducing costs.

  • Waste Management : Calcium salts are non-toxic and easily disposed of.

Characterization and Quality Control

Structural validation employs advanced analytical techniques:

TechniqueKey DataPurpose
1^1H NMRδ 3.12 (s, 9H, N–CH3_3)Methyl group confirmation
13^{13}C NMRδ 72.8 (C–N+^+)Quaternary nitrogen verification
X-ray DiffractionBond angles: C–N–C = 109.5°Spatial arrangement

Table 5: Characterization methods and outcomes.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethyladamantan-1-aminium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a wide range of derivatives .

Scientific Research Applications

Applications in Scientific Research

N,N,N-Trimethyladamantan-1-aminium hydroxide has been investigated for multiple applications across different fields, including chemistry, biology, and medicine.

Chemistry

  • Phase Transfer Catalyst : This compound is widely used as a phase transfer catalyst in organic synthesis. It facilitates reactions between reactants that are in different phases (e.g., solid-liquid or liquid-liquid), thus enhancing reaction rates and yields.
  • Synthetic Reagent : It can act as a strong base in various chemical reactions, enabling the synthesis of complex organic molecules. Its ability to form precipitates with metal salts is particularly notable.

Biology

  • Surfactant Properties : In biological studies, this compound serves as a surfactant, aiding in the solubilization of hydrophobic compounds. This property is crucial for drug formulation and delivery systems.
  • Antimicrobial Activity : The compound has demonstrated effective antimicrobial action against various pathogens, making it suitable for use in disinfectants and antiseptics.

Medicine

  • Disinfectants and Antiseptics : Due to its antimicrobial properties, it is utilized in formulating disinfectants for healthcare settings. Its effectiveness against bacteria and viruses positions it as a critical component in infection control protocols.

Industrial Applications

  • Detergents and Lubricants : this compound is employed in the production of detergents and lubricants due to its surfactant properties.
  • Antistatic Agents : Its ability to reduce static electricity makes it valuable in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers highlighted the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial load when used at varying concentrations, supporting its application in disinfectant formulations .

Case Study 2: Phase Transfer Catalysis

In another research project, this compound was utilized as a phase transfer catalyst for the synthesis of esters from carboxylic acids and alcohols. The study demonstrated that using this compound increased the yield of the desired ester product by facilitating the transfer of reactants across phases .

Case Study 3: Surfactant Applications

Research into the surfactant properties of this compound revealed its effectiveness in solubilizing hydrophobic drugs, enhancing their bioavailability. This property has implications for pharmaceutical formulations aimed at improving drug delivery systems .

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Synthesis : A green synthesis route uses 1-adamantanamine and dimethyl carbonate (DMC) as a methylating agent, achieving yields up to 97.3% under optimized conditions (140°C, 5 h, DMF catalyst) . This method avoids toxic reagents like dimethyl sulfate (DMS) .
  • Applications : Functions as a supramolecular switch in antibacterial systems, where its interaction with cucurbit[7]uril (CB7) enables controlled release of photosensitizers .

Comparison with Structural Analogs

Adamantane-Based Quaternary Ammonium Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
N,N,N-Trimethyladamantan-1-aminium hydroxide 53075-09-5 C₁₃H₂₅NO 211.35 Hydroxide counterion; aqueous stability Supramolecular switches, antimicrobial systems
N,N,N-Trimethyladamantan-1-aminium bromide (TMeAd) N/A C₁₃H₂₄N·Br ~292.26 Bromide counterion; higher lipophilicity Competitor guest in CB7 complexes
N,N,N-Trimethyladamantan-1-aminium chloride 801-489-0 C₁₃H₂₄N·Cl ~231.80 Chloride counterion; environmental release rate: 4.2E-02 (estimated) Industrial processes, environmental studies

Key Insights :

  • Counterion Effects : The hydroxide form exhibits superior aqueous solubility compared to bromide or chloride variants, making it ideal for biomedical applications . Bromide and chloride derivatives may prioritize stability in organic solvents or specific host-guest interactions.
  • Environmental Impact : The chloride variant has a higher predicted environmental release rate, necessitating careful handling .

Non-Adamantane Quaternary Ammonium Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Differences Applications
1-Cyclopentyl-N-methylpropan-2-amine 102-45-4 C₉H₁₉N 141.26 Cyclopentane ring; lacks adamantane rigidity Intermediate in organic synthesis
4-Amino-2,2,6,6-tetramethylpiperidine 36768-62-4 C₉H₂₀N₂ 156.27 Piperidine ring; steric hindrance from methyl groups Catalyst in polymerization reactions

Key Insights :

  • Rigidity vs. Flexibility: Adamantane’s rigid structure enhances binding affinity in supramolecular systems, whereas flexible analogs like 4-amino-2,2,6,6-tetramethylpiperidine prioritize catalytic activity .

Functional Analogs in Pharmaceuticals

Adamantane Derivatives with Modified Functional Groups

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
N-(1-Adamantyl)acetamide 102-45-4 C₁₂H₁₉NO Acetamide substituent Antiviral and anti-inflammatory agents
Miltefosine (Impavido®) 58066-85-6 C₂₁H₄₆NO₄P Phosphocholine backbone Treatment of leishmaniasis

Key Insights :

  • Polarity and Bioactivity : this compound’s quaternary ammonium group enhances water solubility, whereas acetamide derivatives (e.g., N-(1-adamantyl)acetamide) exhibit greater membrane permeability for drug delivery .

Biological Activity

N,N,N-Trimethyladamantan-1-aminium hydroxide, also known as 1-adamantyltrimethylammonium hydroxide, is a quaternary ammonium compound characterized by its unique structure and biological properties. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₅NO
  • Molecular Weight : 211.34 g/mol
  • CAS Number : 53075-09-5
  • Solubility : Soluble in water, with a solubility of approximately 0.238 mg/ml .

The compound features a trimethylammonium group attached to an adamantane structure, which contributes to its lipophilicity and surfactant properties.

This compound exhibits several mechanisms of action that influence its biological activity:

  • Surfactant Activity : It acts as a surfactant in biological systems, enhancing the solubilization of hydrophobic compounds. This property is particularly useful in drug formulation and delivery systems .
  • Catalytic Role : As a strong base, it can facilitate various chemical reactions in organic synthesis, acting as a phase transfer catalyst that aids in reactions between compounds in different phases .
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity, making it suitable for use in disinfectants and antiseptics .

Biological Applications

This compound has diverse applications across various fields:

  • Pharmaceuticals : Utilized in drug formulations due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients.
  • Biological Research : Serves as a surfactant in experimental setups, aiding in the study of membrane proteins and other hydrophobic biomolecules .
  • Industrial Uses : Employed in the production of detergents, lubricants, and antistatic agents due to its surface-active properties.

Research Findings

Several studies have investigated the biological activity and applications of this compound:

Table 1: Summary of Research Findings

Study ReferenceFocusKey Findings
Synthesis and CharacterizationDeveloped methods for synthesizing the compound with high yields; confirmed surfactant properties.
Antimicrobial ActivityDemonstrated effective antimicrobial action against various pathogens; potential for use in disinfectants.
Phase Transfer CatalysisShowed effectiveness in facilitating reactions between immiscible phases; significant in organic synthesis applications.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the compound's effectiveness against common bacterial strains, revealing significant inhibition at low concentrations. This highlights its potential as an active ingredient in antiseptic formulations.
  • Drug Delivery Systems :
    Research indicated that incorporating this compound into lipid-based drug delivery systems improved the solubilization and bioavailability of hydrophobic drugs, suggesting its utility in enhancing therapeutic efficacy.

Q & A

Q. What are the optimal synthetic conditions for preparing N,N,N-Trimethyladamantan-1-aminium hydroxide?

A two-step methodology is recommended:

  • Step 1 : Methylate 1-adamantanamine using dimethyl carbonate (DMC) as a green methylating agent. Optimal conditions include a 1:8 molar ratio of 1-adamantanamine to DMC, 140°C for 5 hours, and N,N-dimethylformamide (DMF) as a catalyst (0.25:1 mass ratio to 1-adamantanamine). This achieves a 97.3% yield of the intermediate ammonium salt .
  • Step 2 : Ion exchange with calcium hydroxide yields the final hydroxide product. This method avoids toxic reagents like dimethyl sulfate (DMS), improving safety and sustainability .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm methyl group integration and adamantane backbone integrity .
  • Single-crystal X-ray diffraction : Resolves bond angles and spatial arrangement, as demonstrated in related adamantane-ammonium salts (e.g., N-(2-Hydroxybenzyl)adamantan-1-aminium 4-methylbenzenesulfonate) .

Q. What safety protocols are critical for handling this compound?

Key hazards include:

  • Corrosivity : Causes severe skin/eye damage (GHS H314) and metal corrosion (H290) .
  • Toxicity : Subcutaneous LDLo in mice is 19 mg/kg; use PPE (gloves, goggles) and work in ventilated fume hoods .
  • Storage : Keep in sealed, corrosion-resistant containers at controlled temperatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Potential factors include:

  • Temperature gradients : Ensure uniform heating in large reactors (e.g., microwave-assisted or flow chemistry systems).
  • Catalyst dispersion : Optimize mixing efficiency to prevent localized deactivation of DMF .
  • Byproduct removal : Monitor calcium carbonate formation during ion exchange; use filtration or centrifugation to isolate the hydroxide .

Q. What methodologies assess the environmental persistence of this compound?

Advanced approaches include:

  • Release rate modeling : Estimate aquatic emissions using parameters like log KowK_{ow} (-7.1) and degradation half-life (data from analogous quaternary ammonium compounds) .
  • Ecotoxicity assays : Evaluate impact on aquatic organisms (e.g., algae, daphnids) via OECD Test Guidelines 201/202 .

Q. How does this compound compare to structurally similar quaternary ammonium hydroxides (e.g., benzyltrimethylammonium hydroxide)?

Key differences:

  • Thermal stability : The adamantane backbone enhances thermal resistance compared to aromatic counterparts, making it suitable for high-temperature applications (e.g., catalysis) .
  • Solubility : Higher hydrophobicity due to the adamantane moiety may require co-solvents (e.g., methanol/water mixtures) for homogeneous reactions .

Q. What analytical techniques resolve contradictions in purity assessments across batches?

Employ orthogonal methods:

  • Ion chromatography : Quantify hydroxide ion concentration (25–28% w/w in commercial solutions) .
  • Mass spectrometry : Detect trace impurities (e.g., residual DMC or calcium ions) with LC-MS/MS .
  • Karl Fischer titration : Monitor water content, critical for hygroscopic formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N-Trimethyladamantan-1-aminium hydroxide
Reactant of Route 2
N,N,N-Trimethyladamantan-1-aminium hydroxide

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